molecular formula C10H12F2O B15337845 1-(tert-Butoxy)-2,3-difluorobenzene

1-(tert-Butoxy)-2,3-difluorobenzene

Cat. No.: B15337845
M. Wt: 186.20 g/mol
InChI Key: CWJJOGNTAIIXGE-UHFFFAOYSA-N
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Description

1-(tert-Butoxy)-2,3-difluorobenzene is an organic compound characterized by the presence of a tert-butoxy group and two fluorine atoms attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butoxy)-2,3-difluorobenzene typically involves the introduction of the tert-butoxy group to a difluorobenzene precursor. One common method is the reaction of 2,3-difluorophenol with tert-butyl alcohol in the presence of an acid catalyst, such as sulfuric acid, to form the desired product. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor systems can facilitate the direct introduction of the tert-butoxy group into the difluorobenzene framework, providing a more sustainable and scalable approach .

Chemical Reactions Analysis

Types of Reactions: 1-(tert-Butoxy)-2,3-difluorobenzene can undergo various chemical reactions, including:

    Oxidation: The tert-butoxy group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to remove the tert-butoxy group, yielding difluorobenzene derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while substitution reactions can produce a variety of functionalized benzene derivatives.

Scientific Research Applications

1-(tert-Butoxy)-2,3-difluorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(tert-Butoxy)-2,3-difluorobenzene exerts its effects involves interactions with various molecular targets. The tert-butoxy group can act as a protecting group in organic synthesis, temporarily masking reactive sites on molecules. This allows for selective reactions to occur at other positions on the molecule. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable intermediate in chemical transformations .

Comparison with Similar Compounds

Uniqueness: 1-(tert-Butoxy)-2,3-difluorobenzene is unique due to the combination of the tert-butoxy group and the difluorobenzene core. This combination imparts distinct chemical properties, such as increased stability and reactivity, which are not observed in other similar compounds.

Properties

Molecular Formula

C10H12F2O

Molecular Weight

186.20 g/mol

IUPAC Name

1,2-difluoro-3-[(2-methylpropan-2-yl)oxy]benzene

InChI

InChI=1S/C10H12F2O/c1-10(2,3)13-8-6-4-5-7(11)9(8)12/h4-6H,1-3H3

InChI Key

CWJJOGNTAIIXGE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=C(C(=CC=C1)F)F

Origin of Product

United States

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